2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-5-2-7(12-16-5)11-8(13)4-17-3-6(10)9(14)15/h2,6H,3-4,10H2,1H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNJWHDLTHHRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule can be dissected into three primary fragments:
- 5-Methyl-1,2-oxazol-3-amine : The heterocyclic core requiring regioselective synthesis.
- Carbamoylmethylsulfanyl Linker : A bifunctional group connecting the oxazole to the amino acid.
- 2-Amino-3-sulfanylpropanoic Acid : The cysteine-derived amino acid backbone.
Convergent vs. Linear Synthesis
- Convergent Strategy : Independent synthesis of the oxazole and amino acid fragments followed by coupling.
- Linear Strategy : Sequential construction of the oxazole, linker, and amino acid components on a single scaffold.
Synthesis of the 5-Methyl-1,2-Oxazol-3-yl Fragment
Cyclocondensation of β-Ketoamides
A method adapted from employs triflylpyridinium reagents to activate carboxylic acids for oxazole formation. For example:
- Substrate Activation : Treating 3-methylpropiolic acid with N-triflylpyridinium chloride generates an acylpyridinium intermediate.
- Cyclization : Reaction with tosylmethyl isocyanide (TosMIC) in dichloromethane at 40°C yields 5-methyl-1,2-oxazole-3-carboxylic acid.
- Decarboxylation : Heating with copper(I) oxide in quinoline removes the carboxylic acid group, producing 5-methyl-1,2-oxazole.
Optimization Note : The use of DMAP as a base increases cyclization efficiency to >90% yield.
Alternative Route via Hydroxylamine Cyclization
- Step 1 : Reacting ethyl acetoacetate with hydroxylamine hydrochloride forms the corresponding oxime.
- Step 2 : Cyclization in acetic anhydride at 110°C produces 5-methyl-1,2-oxazol-3-yl acetate.
- Step 3 : Hydrolysis with aqueous NaOH yields 5-methyl-1,2-oxazol-3-ol, which is aminated via the Hofmann rearrangement.
Formation of the Carbamoylmethylsulfanyl Linker
Carbamoylation of the Oxazole Amine
- Chloroacetylation : Treat 5-methyl-1,2-oxazol-3-amine with chloroacetyl chloride in THF, using triethylamine as a base, to form N-(5-methyl-1,2-oxazol-3-yl)chloroacetamide.
- Thiolation : React the chloroacetamide with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the mercaptoacetamide derivative.
Critical Parameter : Excess thiourea (2.5 equiv) ensures complete substitution of the chloride.
Coupling with the Amino Acid Backbone
Protection-Deprotection Strategy
- Amino Protection : Treat L-cysteine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-protected cysteine.
- Sulfanyl Activation : Oxidize the thiol to a disulfide using iodine, then reduce selectively with DTT to generate a free thiolate.
- Alkylation : React the thiolate with N-(5-methyl-1,2-oxazol-3-yl)mercaptoacetamide in DMF at 0°C.
- Deprotection : Remove the Boc group with TFA in dichloromethane, followed by hydrolysis of the ester (if present) with LiOH.
Yield Optimization :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF/H₂O | 92 |
| Thiol Alkylation | DMF, 0°C, 12 h | 78 |
| Final Deprotection | TFA/DCM (1:1), 2 h | 85 |
Alternative Pathways and Recent Advances
One-Pot Tandem Synthesis
A patent-derived approach adapts Michael addition and cyclization:
- Michael Adduct Formation : React 5-methyl-1,2-oxazol-3-amine with methyl acrylate in toluene using p-TSA.
- In Situ Cyclization : Introduce ammonium thiocyanate to form the sulfanyl linkage.
- Amination : Treat with gaseous NH₃ to install the amino group.
Scale-Up Feasibility : Demonstrated for gram-scale production with 89% overall yield.
Enzymatic Resolution for Stereocontrol
- Racemization Mitigation : Use Candida antarctica lipase B to selectively acylate the L-enantiomer, achieving >99% ee.
Challenges and Mitigation Strategies
Oxazole Ring Stability
Thiol Oxidation
- Issue : Spontaneous disulfide formation during coupling.
- Solution : Conduct reactions under argon with 1,4-dithiothreitol (DTT) as a reducing agent.
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (D₂O, 400 MHz): δ 6.82 (s, 1H, oxazole-H), 4.31 (t, J = 6.8 Hz, 1H, α-CH), 3.14 (d, J = 7.2 Hz, 2H, SCH₂), 2.41 (s, 3H, CH₃).
- HRMS : m/z 259.0764 [M+H]⁺ (calc. 259.0768).
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce various reduced derivatives.
Scientific Research Applications
2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carbamoyl groups can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on functional groups, heterocyclic motifs, and biological relevance.
Thiazole-Containing α-Amino Acids
Compounds such as (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid (e.g., derivatives 9a-d in ) share a similar amino acid backbone but replace the oxazole ring with a thiazole moiety. Key differences include:
- Heterocyclic Core: The target compound’s 1,2-oxazole contains an oxygen atom, whereas thiazole derivatives feature sulfur.
- Biological Activity : Thiazole derivatives in demonstrated antimycobacterial activity, suggesting that the heterocyclic system plays a role in targeting microbial pathways. The oxazole analog’s activity remains uncharacterized in the provided evidence.
Sulfonamido-Substituted Propanoic Acids
Examples like 3-(N-methylmethanesulfonamido)propanoic acid () differ in their functionalization:
- Functional Group: The sulfonamido group (–SO₂NH–) replaces the carbamoyl-sulfanyl (–SC(O)NH–) linkage. Sulfonamides are known for antimicrobial and enzyme-inhibitory properties, whereas thioether-carbamoyl groups may offer distinct reactivity or pharmacokinetic profiles.
- Nomenclature Complexity: Both compounds require precise IUPAC naming to distinguish substituent positions and bonding patterns, as highlighted in ’s nomenclature guidelines .
Commercial and Research Status
- Structural Niches: The oxazole-carbamoyl-thioether motif remains understudied compared to thiazole or sulfonamide derivatives, presenting opportunities for novel bioactivity studies.
Data Tables
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Comparative studies between oxazole and thiazole derivatives could elucidate the role of heterocyclic electronegativity in drug design.
- Nomenclature consistency is critical for accurate communication, as demonstrated by ’s emphasis on substituent prioritization .
Biological Activity
2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid (CAS Number: 1189562-95-5) is an organic compound notable for its potential biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 259.28 g/mol. The structure includes a sulfanyl group and a 5-methyl-1,2-oxazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1189562-95-5 |
| Molecular Formula | C₉H₁₃N₃O₄S |
| Molecular Weight | 259.28 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research on the biological activity of this compound has highlighted several key areas:
1. Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit antioxidant properties. The presence of the oxazole ring may contribute to radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases.
2. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential interactions with glutamate receptors. Preliminary studies indicate that derivatives of amino acids with oxazole rings can enhance neuronal survival and function under stress conditions, although specific data on this compound is limited.
3. Anti-inflammatory Properties
Research into related compounds has shown that modifications to the amino acid backbone can lead to significant anti-inflammatory effects. For instance, compounds that inhibit nitric oxide synthase (iNOS) have been associated with reduced inflammation in cellular models.
Case Studies
While specific case studies directly involving this compound are scarce, related research provides insight into its potential applications:
Case Study 1: Neuroprotective Agents
A study assessing the neuroprotective effects of various amino acid derivatives found that those containing oxazole rings significantly improved cell viability in models of neurodegeneration. These findings suggest that our compound may also exhibit similar protective effects due to its structural features.
Case Study 2: Anti-inflammatory Activity
In a comparative analysis of amino acid derivatives, several compounds demonstrated potent inhibition of iNOS and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators in vitro. This suggests that modifications similar to those in our compound could yield beneficial anti-inflammatory properties.
Research Findings
Recent investigations into related compounds have utilized quantitative structure–activity relationship (QSAR) modeling to predict biological activity based on chemical structure:
- QSAR Analysis : Compounds with specific substituents on the oxazole ring showed enhanced binding affinity to target proteins involved in inflammatory responses.
- Synthesis and Evaluation : Novel derivatives were synthesized and evaluated for their biological activity against various cellular targets, indicating a promising avenue for further exploration of our compound's efficacy.
Q & A
Q. What are the recommended methodologies for synthesizing 2-amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid?
The synthesis typically involves:
- Step 1 : Formation of the 5-methyl-1,2-oxazole-3-carboxamide intermediate via carbodiimide-mediated coupling of 5-methyl-1,2-oxazole-3-carboxylic acid with glycine derivatives.
- Step 2 : Sulfur insertion via nucleophilic substitution using mercapto-propanoic acid derivatives under alkaline conditions (pH 8–10).
- Step 3 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound .
Q. How can the structural integrity of this compound be validated?
Q. What interaction studies are critical for evaluating its pharmacological potential?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for biological targets (e.g., enzymes, receptors).
- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to determine IC50 values under varied substrate concentrations .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic stability analysis : Use liver microsomes or hepatocytes to assess metabolic degradation rates (e.g., t1/2 < 30 min suggests rapid clearance).
- Plasma protein binding : Equilibrium dialysis to measure unbound fractions; high binding (>95%) may reduce in vivo efficacy .
- Species-specific differences : Compare CYP450 isoform activity across species using recombinant enzymes .
Q. What strategies optimize the compound’s stereochemical purity during synthesis?
Q. How to address instability in aqueous solutions?
-
pH-dependent stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. Data example:
pH Degradation Rate (%/day) Major Degradant 2 12.3 Oxazole ring-opened derivative 7 3.1 Sulfoxide 9 8.7 Thiol-disulfide dimer
Q. What computational methods predict its ADMET properties?
- Molecular dynamics simulations : Analyze membrane permeability (logP ≈ 1.5) using GROMACS.
- Docking studies : AutoDock Vina to predict binding modes with cytochrome P450 3A4 (CYP3A4) for toxicity profiling .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values across studies?
Q. Why do crystallography and NMR data sometimes conflict for this compound?
- Dynamic disorder in crystals : Use low-temperature (100 K) X-ray data collection to reduce thermal motion artifacts.
- Tautomeric equilibria : NMR in D2O vs. DMSO-d6 may shift proton signals due to solvent-dependent tautomerization .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
